SB 218795

Übersicht

Beschreibung

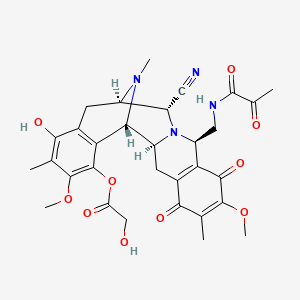

SB 218795: ist ein potenter und selektiver nicht-peptidischer Antagonist des Neurokinin-3-Rezeptors. Er weist eine hohe Affinität für den humanen Neurokinin-3-Rezeptor mit einer Dissoziationskonstanten von 13 Nanomol auf. Diese Verbindung ist bekannt für ihre Fähigkeit, die durch den Neurokinin-3-Rezeptor vermittelte Pupillenverengung bei Kaninchen zu hemmen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Bildung einer 2-Phenyl-4-Chinolincarboxamid-Struktur. Die wichtigsten Schritte umfassen die Bildung des Chinolinrings und die anschließende Funktionalisierung, um die Phenyl- und Carboxamidgruppen einzuführen. Die genaue synthetische Route und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet. Es wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SB 218795 involves the formation of a 2-phenyl-4-quinolinecarboxamide structure. The key steps include the formation of the quinoline ring and subsequent functionalization to introduce the phenyl and carboxamide groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SB 218795 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Carboxamid- und Phenylgruppen hauptsächlich Substitutionsreaktionen. Es unterliegt unter Standardbedingungen normalerweise keinen Oxidations- oder Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid und Reagenzien für die Umwandlung funktioneller Gruppen. Die Reaktionen werden typischerweise unter milden bis mäßigen Bedingungen durchgeführt, um die Integrität der Verbindung zu erhalten .

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden oft verwendet, um die Struktur-Wirkungs-Beziehung der Verbindung zu untersuchen .

Wissenschaftliche Forschungsanwendungen

SB 218795 wird in der wissenschaftlichen Forschung häufig verwendet, um die physiologischen und pathophysiologischen Rollen des Neurokinin-3-Rezeptors bei zentralnervösen Verhaltensweisen zu untersuchen. Es wird auch verwendet, um die Mechanismen der durch den Neurokinin-3-Rezeptor vermittelten Prozesse zu untersuchen, wie z. B. Pupillenverengung und andere neurophysiologische Reaktionen .

Wirkmechanismus

This compound wirkt als selektiver, reversibler und kompetitiver Antagonist des humanen Neurokinin-3-Rezeptors. Es überquert effektiv die Blut-Hirn-Schranke und hemmt die durch den Neurokinin-3-Rezeptor induzierte Miosis oder Pupillenverengung bei wachen Kaninchen. Die Verbindung bindet an den Neurokinin-3-Rezeptor und verhindert so die Bindung endogener Liganden wie Substanz P, wodurch die nachgeschalteten Signalwege gehemmt werden .

Wirkmechanismus

SB 218795 acts as a selective, reversible, and competitive antagonist of the human neurokinin-3 receptor. It effectively crosses the blood-brain barrier and inhibits the neurokinin-3 receptor-induced miosis or pupil constriction in conscious rabbits. The compound binds to the neurokinin-3 receptor, preventing the binding of endogenous ligands such as substance P, thereby inhibiting the downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

SB 222200: Ein weiterer Neurokinin-3-Rezeptor-Antagonist mit ähnlicher Selektivität und Potenz.

Osanetant: Ein nicht-peptidischer Antagonist des Neurokinin-3-Rezeptors mit einer anderen chemischen Struktur, aber ähnlichen pharmakologischen Wirkungen.

Talnetant: Ein selektiver Neurokinin-3-Rezeptor-Antagonist, der in der Forschung für seine Auswirkungen auf durch den Neurokinin-3-Rezeptor vermittelte Prozesse eingesetzt wird

Einzigartigkeit: SB 218795 ist aufgrund seiner hohen Selektivität für den Neurokinin-3-Rezeptor gegenüber anderen Neurokinin-Rezeptoren wie dem Neurokinin-1- und dem Neurokinin-2-Rezeptor einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Rollen des Neurokinin-3-Rezeptors in verschiedenen physiologischen und pathophysiologischen Prozessen zu untersuchen .

Eigenschaften

IUPAC Name |

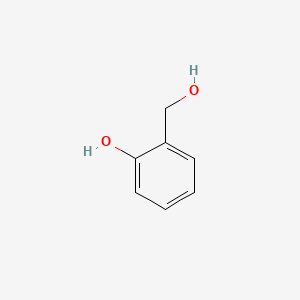

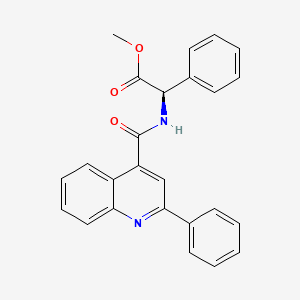

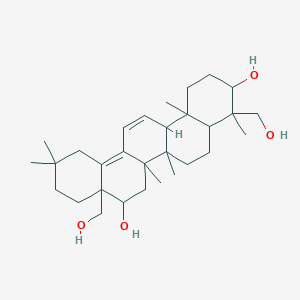

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMQXQJZIHWLIN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938539 | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174635-53-1 | |

| Record name | SB-218795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

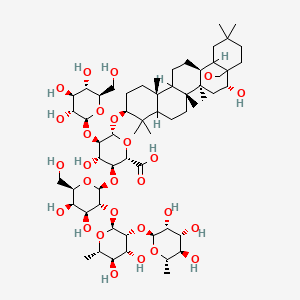

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)